Cas no 96606-95-0 (3-(2-Iodophenyl)propanoic Acid)

3-(2-Iodophenyl)propanoic Acid structure
96606-95-0 structure
Product Name:3-(2-Iodophenyl)propanoic Acid
CAS-Nr.:96606-95-0
MF:C9H9IO2
MW:276.071035146713
MDL:MFCD00040789
CID:802820
PubChem ID:329765331
Update Time:2024-10-25

3-(2-Iodophenyl)propanoic Acid Chemische und physikalische Eigenschaften

Namen und Kennungen

    • 3-(2-Iodophenyl)propanoic acid
    • 3-(2-IODOPHENYL)PROPIONIC ACID
    • Benzenepropanoic acid,2-iodo-
    • 2-Iodobenzenepropanoic acid
    • Benzenepropanoic acid, 2-iodo-
    • 2-Iodo-benzenepropanoic acid
    • AK112430
    • 2-iodobenzenepropionic acid
    • 3-(2'-Iodophenyl)propionic acid
    • POJTZKMVSQVKNR-UHFFFAOYSA-N
    • 3-(2-iodanylphenyl)propanoic acid
    • 3-(2-Iodo-phenyl)-propionic acid
    • OR6479
    • SBB068273
    • 6771AC
    • MB00406
    • FCH1321240
    • 2-Iodobenzenepropanoic acid (ACI)
    • s10171
    • AKOS005216849
    • WDA60695
    • SY238889
    • 3-(2-Iodophenyl)propionic acid, 97%
    • SCHEMBL4336097
    • 3-(2-Iodophenyl)propanoicacid
    • DTXSID50371515
    • 96606-95-0
    • CS-0156655
    • DS-5647
    • MFCD00040789
    • 3-(2-Iodophenyl)propanoic Acid
    • MDL: MFCD00040789
    • Inchi: 1S/C9H9IO2/c10-8-4-2-1-3-7(8)5-6-9(11)12/h1-4H,5-6H2,(H,11,12)
    • InChI-Schlüssel: POJTZKMVSQVKNR-UHFFFAOYSA-N
    • Lächelt: O=C(CCC1C(I)=CC=CC=1)O

Berechnete Eigenschaften

  • Genaue Masse: 275.96500
  • Monoisotopenmasse: 275.965
  • Isotopenatomanzahl: 0
  • Anzahl der Spender von Wasserstoffbindungen: 1
  • Anzahl der Akzeptoren für Wasserstoffbindungen: 2
  • Schwere Atomanzahl: 12
  • Anzahl drehbarer Bindungen: 3
  • Komplexität: 159
  • Anzahl kovalent gebundener Einheiten: 1
  • Definierte Atom-Stereozentrenzahl: 0
  • Undefined Atom Stereocenter Count: 0
  • Definierter Bond-Stereozentrenzahl: 0
  • Undefined Bond Stereocenter Count: 0
  • Topologische Polaroberfläche: 37.3
  • XLogP3: 2.3

Experimentelle Eigenschaften

  • Dichte: 1.775
  • Schmelzpunkt: 87-92 °C
  • Siedepunkt: 354 ºC
  • Flammpunkt: 168 ºC
  • Brechungsindex: 1.624
  • PSA: 37.30000
  • LogP: 2.30840

3-(2-Iodophenyl)propanoic Acid Sicherheitsinformationen

3-(2-Iodophenyl)propanoic Acid Preismehr >>

Verwandte Kategorien No. Product Name Cas No. Reinheit Spezifikation Preis Aktualisierungszeit Untersuchung
Fluorochem
033918-250mg
3-(2-Iodophenyl)propionic acid
96606-95-0 95%
250mg
£16.00 2022-03-01
Fluorochem
033918-1g
3-(2-Iodophenyl)propionic acid
96606-95-0 95%
1g
£38.00 2022-03-01
Fluorochem
033918-5g
3-(2-Iodophenyl)propionic acid
96606-95-0 95%
5g
£150.00 2022-03-01
Fluorochem
033918-10g
3-(2-Iodophenyl)propionic acid
96606-95-0 95%
10g
£280.00 2022-03-01
Alichem
A013033530-250mg
3-(2'-Iodophenyl)propionic acid
96606-95-0 97%
250mg
$484.80 2023-08-31
Alichem
A013033530-500mg
3-(2'-Iodophenyl)propionic acid
96606-95-0 97%
500mg
$855.75 2023-08-31
Alichem
A013033530-1g
3-(2'-Iodophenyl)propionic acid
96606-95-0 97%
1g
$1504.90 2023-08-31
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
739138-1G
3-(2-Iodophenyl)propionic acid
96606-95-0
1g
¥507.08 2023-11-25
CHENG DOU FEI BO YI YAO Technology Co., Ltd.
FB02388-25g
3-(2-iodophenyl)propanoic Acid
96606-95-0 95%
25g
$555 2023-09-07
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-CH003-5g
3-(2-Iodophenyl)propanoic Acid
96606-95-0 97%
5g
1682.0CNY 2021-07-12

3-(2-Iodophenyl)propanoic Acid Herstellungsverfahren

Herstellungsverfahren 1

Reaktionsbedingungen
1.1 Reagents: Sodium chloride Solvents: Dimethyl sulfoxide ,  Water
Referenz
Efficient palladium-mediated synthesis of a spirocyclic model for fredericamycin A
Ciufolini, Marco A.; Browne, Margaret E., Tetrahedron Letters, 1987, 28(2), 171-4

Herstellungsverfahren 2

Reaktionsbedingungen
1.1 Reagents: Sodium hydroxide Solvents: Ethanol ,  Water ;  2 h, reflux; cooled
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 2
Referenz
Copper-catalyzed cross-coupling of O-alkyl hydroxamates with aryl iodides
Kukosha, Tatyana; Trufilkina, Nadezhda; Belyakov, Sergey; Katkevics, Martins, Synthesis, 2012, 44(15), 2413-2423

Herstellungsverfahren 3

Reaktionsbedingungen
1.1 Reagents: Formic acid ,  Triethylamine
Referenz
The photo-dehydro-Diels-Alder (PDDA) reaction - a powerful method for the preparation of biaryls
Wessig, Pablo; Mueller, Gunnar; Pick, Charlotte; Matthes, Annika, Synthesis, 2007, (3), 464-477

Herstellungsverfahren 4

Reaktionsbedingungen
1.1 Reagents: Hydrochloric acid Solvents: Water ;  overnight, reflux; overnight, reflux
Referenz
A preparation of oxyphenyl and sulfanylphenyl derivatives of amino acids, useful as glycine transporter inhibitors
, World Intellectual Property Organization, , ,

Herstellungsverfahren 5

Reaktionsbedingungen
1.1 Reagents: Guanidine nitrate ,  Oxygen ,  Hydrazine hydrate (1:1) Solvents: Ethanol ,  Ethyl acetate ;  16 h, rt; 16 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 1, rt
Referenz
Synthetic Studies Toward the Skyllamycins: Total Synthesis and Generation of Simplified Analogues
Giltrap, Andrew M.; Haeckl, F. P. Jake; Kurita, Kenji L.; Linington, Roger G. ; Payne, Richard J., Journal of Organic Chemistry, 2018, 83(13), 7250-7270

Herstellungsverfahren 6

Reaktionsbedingungen
Referenz
The Endocyclic Restriction Test: An Investigation of the Geometries of Thiophilic Additions of Aryl Radicals and Aryllithium Reagents to Dithioesters
Beak, Peter; Park, Yong Sun; Reif, Lee A.; Liu, Chao, Journal of Organic Chemistry, 1994, 59(24), 7410-13

Herstellungsverfahren 7

Reaktionsbedingungen
1.1 Reagents: N-Iodosuccinimide ,  Sulfuric acid Solvents: Acetic acid
Referenz
Iodination of aromatic compounds by N-iodosuccinimide in organic solvents in the presence of H2SO4
Chaikovski, V. K.; Filimonov, V. D.; Skorokhodov, V. I., Izvestiya Vysshikh Uchebnykh Zavedenii, 2002, 45(3), 48-51

Herstellungsverfahren 8

Reaktionsbedingungen
1.1 Reagents: Potassium hydroxide Solvents: Methanol ,  Water ;  overnight, reflux; reflux → rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  rt
Referenz
Carbopalladation of Nitriles: Synthesis of Benzocyclic Ketones and Cyclopentenones via Pd-Catalyzed Cyclization of ω-(2-Iodoaryl)alkanenitriles and Related Compounds
Pletnev, Alexandre A.; Larock, Richard C., Journal of Organic Chemistry, 2002, 67(26), 9428-9438

Herstellungsverfahren 9

Reaktionsbedingungen
1.1 Reagents: Formic acid ,  Triethylamine Solvents: Dimethylformamide ;  0 °C; 12 h, 65 °C
1.2 Reagents: Water ;  6 h, 90 °C
Referenz
Palladium-Catalyzed, Norbornene-Mediated, ortho-Amination ipso-Amidation: Sequential C-N Bond Formation
Whyte, Andrew ; Olson, Maxwell E.; Lautens, Mark, Organic Letters, 2018, 20(2), 345-348

Herstellungsverfahren 10

Reaktionsbedingungen
1.1 Reagents: Formic acid, compd. with N,N-diethylethanamine (5:2)
Referenz
The effect of vinyl esters on the enantioselectivity of the lipase-catalyzed transesterification of alcohols
Kawasaki, M.; Goto, M.; Kawabata, S.; Kometani, T., Tetrahedron: Asymmetry, 2001, 12(4), 585-596

Herstellungsverfahren 11

Reaktionsbedingungen
1.1 Reagents: Formic acid ,  Formic acid, compd. with N,N-diethylethanamine (5:2)
Referenz
On Homogeneous Gold/Palladium Catalytic Systems
Hashmi, A. Stephen K.; Lothschuetz, Christian; Doepp, Rene; Ackermann, Martin; Becker, Janosc De Buck; et al, Advanced Synthesis & Catalysis, 2012, 354(1), 133-147

Herstellungsverfahren 12

Reaktionsbedingungen
Referenz
Copper-Catalyzed Dynamic Kinetic C-P Cross-Coupling/Cyclization for the Concise Asymmetric Synthesis of Six-, Seven- and Eight-Membered P-Stereogenic Phosphorus Heterocycles
Li, Yanli; Jin, Xiao; Liu, Peng; Zhang, Haijuan; Yu, Xiuling; et al, Angewandte Chemie, 2022, 61(24),

Herstellungsverfahren 13

Reaktionsbedingungen
1.1 Reagents: Hydrogen Catalysts: Palladium
Referenz
Phosphine-catalyzed divergent domino processes between γ-substituted allenoates and carbonyl-activated alkenes
Wu, Mingyue; Han, Zhaobin; Ni, Huanzhen; Wang, Nengzhong; Ding, Kuiling; et al, Chemical Science, 2022, 13(11), 3161-3168

Herstellungsverfahren 14

Reaktionsbedingungen
Referenz
An Approach to Lysergic Acid Utilizing an Intramolecular Isomuenchnone Cycloaddition Pathway
Marino, Joseph P. Jr.; Osterhout, Martin H.; Padwa, Albert, Journal of Organic Chemistry, 1995, 60(9), 2704-13

3-(2-Iodophenyl)propanoic Acid Raw materials

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